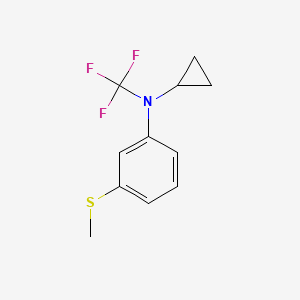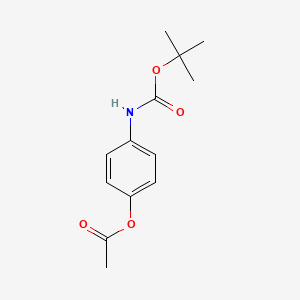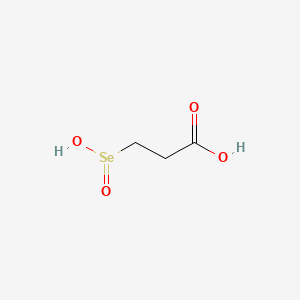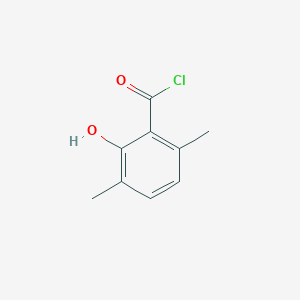
1,1-Dimethyl-2,3-dimethylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-bis(methylene)cyclohexane is a cyclic hydrocarbon with the molecular formula C10H16. It is a derivative of cyclohexane, where two methylene groups are attached to the second and third carbon atoms, and two methyl groups are attached to the first carbon atom. This compound is part of the cycloalkane family, which are known for their ring structures and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-bis(methylene)cyclohexane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 1,1-dimethylcyclohexane with methylene iodide in the presence of a strong base like potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of 1,1-Dimethyl-2,3-bis(methylene)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-bis(methylene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylene groups to methyl groups.
Substitution: Halogenation reactions with chlorine or bromine can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,1-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Dimethyl-2,3-bis(methylene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-bis(methylene)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylenecyclohexane: Similar structure but with methylene groups on the first and second carbon atoms.
1,3-Dimethyl-2-methylenecyclohexane: Similar structure but with a single methylene group and two methyl groups on different carbon atoms.
Uniqueness
1,1-Dimethyl-2,3-bis(methylene)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methylene groups and two methyl groups on the cyclohexane ring influences its reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
60714-17-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dimethylidenecyclohexane |
InChI |
InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h1-2,5-7H2,3-4H3 |
InChI Key |
DUNVVCSHCNSQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)





![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)




